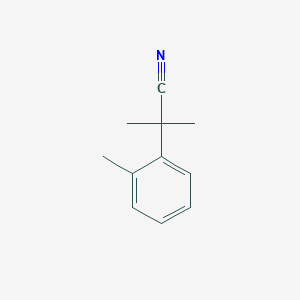

2-Methyl-2-(o-tolyl)propanenitrile

Description

Properties

IUPAC Name |

2-methyl-2-(2-methylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKNHJUWKUCCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298056 | |

| Record name | α,α,2-Trimethylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30568-28-6 | |

| Record name | α,α,2-Trimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30568-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,2-Trimethylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Nitrile Containing Quaternary Carbon Centers

The construction of quaternary carbon centers, defined as a carbon atom bonded to four other carbon atoms, represents a significant challenge in organic synthesis. The steric hindrance associated with bringing four non-hydrogen substituents together makes their creation inherently difficult. When one of these substituents is a nitrile group (-C≡N), the resulting α-cyano quaternary carbon center becomes a highly valuable and versatile functionality in a molecule.

Aryl Substituted Propanenitriles: Key Intermediates in Synthesis

Aryl-substituted propanenitriles are a class of organic compounds that feature a benzene (B151609) ring and a nitrile group attached to a three-carbon chain. These structures are of considerable interest in organic synthesis due to their prevalence in a variety of biologically active molecules and their utility as synthetic intermediates. The presence of the aromatic ring allows for a wide range of modifications through electrophilic and nucleophilic aromatic substitution reactions, enabling the fine-tuning of a molecule's properties.

In the context of medicinal chemistry, the nitrile group in aryl-substituted propanenitriles can act as a bioisostere for other functional groups, such as a carbonyl group, influencing the molecule's binding affinity to biological targets. nih.gov For instance, para-substituted aryl nitriles are common in pharmaceutical compounds as the nitrile's electron-withdrawing nature can enhance metabolic stability. nih.gov The propanenitrile backbone provides a flexible scaffold that can be further elaborated, making these compounds valuable starting materials for the synthesis of more complex drug candidates.

Academic and Research Relevance of 2 Methyl 2 O Tolyl Propanenitrile

Direct Synthesis Approaches

Direct methods for the construction of the this compound framework typically involve the formation of the critical quaternary carbon center through the introduction of methyl groups to a pre-existing nitrile or the attachment of the o-tolyl group to a suitably substituted nitrile precursor.

Alkylation and Cyanation Reactions for Quaternary Nitrile Formation

A prominent and straightforward method for the synthesis of this compound is the exhaustive methylation of o-tolylacetonitrile. This approach leverages the acidity of the α-protons of the nitrile, which can be deprotonated by a strong base to form a resonance-stabilized carbanion. Subsequent reaction with a methylating agent, such as methyl iodide, introduces the methyl groups.

A general method for the α-position dimethylation of benzyl (B1604629) cyanide derivatives involves the use of sodium hydride (NaH) as the base and methyl iodide (CH₃I) as the alkylating agent in a solvent like dimethylformamide (DMF). nih.gov In this procedure, the benzyl cyanide derivative is added dropwise to a solution of sodium hydride and methyl iodide in DMF at room temperature. nih.gov The reaction proceeds to yield the desired α,α-dimethylated product. nih.gov This process is applicable to a range of benzyl cyanide compounds, suggesting its utility for the synthesis of this compound from o-tolylacetonitrile. The high conversion rates and yields reported for analogous compounds underscore the efficiency of this method. nih.gov

Alternatively, phase-transfer catalysis (PTC) can be employed for such alkylations. This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate, facilitating the reaction between the two phases.

| Starting Material | Base | Alkylating Agent | Solvent | Product |

| o-Tolylacetonitrile | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) | This compound |

Synthesis via Reaction of 2-Methylbenzyl Halides with Nitrile Precursors (e.g., Propanenitrile)

An alternative direct approach involves the reaction of a 2-methylbenzyl halide, such as 2-methylbenzyl bromide, with a pre-formed anion of a nitrile precursor like propanenitrile (isopropylnitrile). The protons on the carbon atom adjacent to the nitrile group in propanenitrile are acidic and can be removed by a strong base to generate a nucleophilic carbanion.

This nitrile anion can then act as a nucleophile in a substitution reaction with the 2-methylbenzyl halide. The benzylic halide is a good electrophile for S_N2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. This reaction directly forms the carbon-carbon bond between the benzylic carbon and the nitrile-bearing carbon, leading to the desired quaternary structure. The primary challenge in this approach can be controlling over-alkylation, where the mono-alkylated product reacts further. However, for the synthesis of a quaternary center, this is the desired outcome. The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the nitrile precursor without competing side reactions.

Anion-Relay Strategies and Transnitrilation for Quaternary Carbon Centers

More advanced strategies for the synthesis of nitrile-bearing quaternary centers involve anion-relay chemistry and transnitrilation. These methods offer a sophisticated means of constructing complex molecules in a single pot. Anion-relay chemistry involves the generation of an initial anion which then triggers a rearrangement to form a second, more reactive anion at a different position in the molecule. This newly formed anion can then be trapped by an electrophile.

A notable example of a related strategy is the use of 2-methyl-2-phenylpropanenitrile as a non-toxic source of the cyanide group in a thermodynamic transnitrilation and anion-relay process. Current time information in Chatham County, US. This one-pot reaction leads to the formation of new nitrile products through the gem-difunctionalization of alkyl lithium reagents. Current time information in Chatham County, US. While this specific example uses a phenyl-substituted nitrile, the underlying principle could be adapted for the synthesis of this compound by employing an appropriate o-tolyl containing precursor.

Catalytic Approaches in Related Nitrile Synthesis

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis. While direct catalytic routes to this compound may not be widely reported, related catalytic reactions for the synthesis of other nitriles provide valuable insights into potential synthetic pathways.

Nickel-Catalyzed Transnitrilation and Amination Reactions

Nickel-catalyzed reactions have shown significant utility in the manipulation of nitrile groups. For instance, nickel catalysis can facilitate the metathesis (exchange) of functional groups between aryl nitriles and aryl thioethers. This type of reaction proceeds without the need for toxic cyanide reagents. Additionally, nickel-catalyzed amination of aryl nitriles provides a route to diarylamines through the activation of the C-CN bond. These examples highlight the potential of nickel catalysis to activate and transform nitrile-containing molecules, which could be conceptually applied to the synthesis or modification of compounds like this compound.

Copper-Catalyzed Cyanothiolation for Sulfur-Substituted Quaternary Carbons (Analogues)

Copper-catalyzed reactions offer another avenue for the synthesis of complex nitriles. A notable example is the copper-catalyzed cyanothiolation of N-tosylhydrazones with thiocyanates. This reaction generates α-arylthioalkanenitriles that possess a sulfur-substituted quaternary carbon center. This method introduces both a sulfur and a cyano group onto a single carbon atom. While this produces an analogue of this compound, it demonstrates a powerful catalytic approach for the construction of quaternary centers adjacent to a nitrile group. The resulting sulfur-containing nitriles are valuable in their own right due to their potential biological activities.

| Section | Methodology | Key Reagents/Concepts | Relevance to Target Compound |

| 2.1.1 | Direct Alkylation | o-Tolylacetonitrile, NaH, CH₃I | Direct synthesis route |

| 2.1.2 | Nucleophilic Substitution | 2-Methylbenzyl halide, Propanenitrile anion | Direct synthesis route |

| 2.1.3 | Anion-Relay/Transnitrilation | Anion-relay chemistry, Electrophilic CN source | Advanced, one-pot synthesis strategy |

| 2.2.1 | Nickel Catalysis | Transnitrilation, Amination | Related catalytic methods for nitrile manipulation |

| 2.2.2 | Copper Catalysis | Cyanothiolation | Synthesis of sulfur-containing analogues |

Boron Lewis Acid Catalysis in Direct Cyanation

The direct cyanation of tertiary alcohols presents an efficient route to corresponding nitriles, circumventing the need for pre-functionalization of the hydroxyl group. Boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are effective catalysts for this transformation. The reaction likely proceeds through the activation of the alcohol by the Lewis acid, facilitating the departure of the hydroxyl group as water and the formation of a stabilized tertiary carbocation. Subsequent nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), yields the desired nitrile.

While a specific protocol for the direct cyanation of 2-(o-tolyl)-2-propanol to yield this compound using a boron Lewis acid catalyst is not extensively detailed in the reviewed literature, the general applicability of this method to sterically hindered tertiary benzylic alcohols is established. For instance, various benzylic alcohols can be converted to their corresponding nitriles in high yields under mild conditions using catalytic amounts of Lewis acids like InBr₃ with TMSCN. This suggests that a similar approach would be a viable strategy for the synthesis of this compound from its tertiary alcohol precursor.

Table 1: Key Parameters in Lewis Acid-Catalyzed Direct Cyanation of Tertiary Alcohols

| Parameter | Description | Relevance to this compound Synthesis |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂), Indium(III) bromide (InBr₃) | Activates the hydroxyl group of 2-(o-tolyl)-2-propanol for substitution. |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Provides the nitrile moiety for the formation of the carbon-cyanide bond. |

| Substrate | 2-(o-tolyl)-2-propanol | The tertiary alcohol precursor to the target nitrile. |

| Solvent | Dichloromethane, 1,2-dichloroethane | Aprotic solvents are typically used to avoid interference with the Lewis acid. |

| Reaction Conditions | Typically mild, often at room temperature. | Favorable for preserving sensitive functional groups. |

Hydrocyanation of Unsaturated Substrates

The hydrocyanation of alkenes is a well-established industrial process and a valuable transformation in organic synthesis for the formation of nitriles. The most direct unsaturated precursor to this compound is 2-(o-tolyl)propene. The hydrocyanation of this 1,1-disubstituted vinylarene would involve the Markovnikov addition of hydrogen cyanide (HCN) across the double bond.

This reaction is typically catalyzed by transition metal complexes, most notably nickel-based catalysts. The mechanism generally involves the formation of a nickel-hydride species, which then undergoes migratory insertion with the alkene. Subsequent reductive elimination from the resulting alkyl-nickel-cyanide complex affords the nitrile product. The regioselectivity of the addition is a critical aspect, and for styrenic substrates, the branched nitrile is often the major product. The use of bulky ligands on the nickel catalyst can influence the regioselectivity.

Table 2: General Conditions for Hydrocyanation of Vinylarenes

| Component | Role | Example |

| Substrate | Alkene | 2-(o-tolyl)propene |

| Cyanide Source | Hydrogen Cyanide (HCN) or a surrogate | Gaseous HCN, acetone (B3395972) cyanohydrin |

| Catalyst | Transition metal complex | Nickel(0) complexes with phosphite (B83602) or phosphine (B1218219) ligands |

| Lewis Acid Co-catalyst | Can enhance catalyst activity and influence selectivity | Boron-based Lewis acids |

| Solvent | Aprotic, non-coordinating solvent | Toluene, Tetrahydrofuran (THF) |

Multi-Step Synthesis of Derivatives and Related Structures

The synthesis of functionalized analogues of this compound allows for the exploration of structure-activity relationships in various applications. These syntheses often involve multi-step sequences starting from readily available materials.

For example, derivatives with substituents on the aromatic ring can be prepared from the corresponding substituted toluenes. Functional groups such as hydroxyl or amino groups can be introduced onto the aromatic ring or the alkyl chain through various synthetic transformations.

One common strategy involves the preparation of a key intermediate that can be further elaborated. For instance, a patent describes the synthesis of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester, which could be a precursor to a functionalized nitrile. google.com This involves several steps, including the introduction of a two-carbon chain onto the phenyl ring.

Another approach involves the functionalization of a pre-existing nitrile. For example, methods for the preparation of 2-amino-2-methyl-propionitrile from acetone and sodium cyanide followed by treatment with ammonium (B1175870) chloride and subsequent steps have been reported. chemicalbook.com This highlights a pathway to introduce an amino group at the quaternary carbon. Similarly, the synthesis of 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) is a well-known process. nih.gov These building blocks could potentially be adapted to syntheses starting from o-tolyl acetone.

The synthesis of various 2-aryl-2-methylpropanenitrile derivatives is also described in the literature, often involving the alkylation of a substituted phenylacetonitrile (B145931). This allows for the introduction of a variety of functional groups on the aromatic ring prior to the formation of the quaternary nitrile center.

Table 3: Examples of Synthetic Strategies for Functionalized Propanenitrile Analogues

| Starting Material | Target Functionality | General Approach |

| Substituted Toluene | Ring-substituted analogues | Multi-step synthesis involving side-chain functionalization and nitrile formation. |

| Acetone / o-tolyl acetone | Amino or Hydroxy group at the quaternary carbon | Formation of a cyanohydrin or an amino-nitrile followed by further modifications. |

| Substituted Phenylacetonitrile | Ring-substituted analogues | Alkylation at the benzylic position to create the quaternary center. |

C-C Bond Formation Reactions at the Quaternary Carbon Center

The quaternary carbon of this compound is a key structural feature. While it lacks an acidic alpha-hydrogen, preventing classical enolate chemistry, C-C bonds can still be formed at this center through modern synthetic methods.

Palladium-catalyzed decarboxylative coupling represents a powerful strategy for the synthesis of α-aryl nitriles, including those with quaternary centers like this compound. nih.govresearchgate.net This method avoids the use of strong bases, which are often required in traditional α-arylation reactions of nitriles and can limit functional group tolerance. chu-lab.org The reaction typically involves the coupling of an aryl halide or triflate with a cyanoacetate (B8463686) salt, which upon decarboxylation generates the α-arylated nitrile product. nih.govchu-lab.org This approach is valuable for creating secondary, tertiary, and quaternary α-aryl nitriles from accessible starting materials. researchgate.net

The synthesis of related α,α-disubstituted nitriles proceeds under specific catalytic conditions, highlighting the method's utility. chu-lab.org

Table 1: Conditions for Palladium-Catalyzed Decarboxylative Arylation to form α-Aryl Nitriles chu-lab.org

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Chlorobenzene | [Pd₂(allyl)₂Cl₂] (2) | S-Phos (6) | Dioxane | 120 |

| 2 | Bromobenzene | [Pd₂(allyl)₂Cl₂] (2) | S-Phos (6) | Dioxane | 120 |

| 3 | Aryl Triflates | [Pd₂(allyl)₂Cl₂] (2) | S-Phos (6) | Dioxane | 120 |

This table illustrates typical conditions for the synthesis of α-aryl nitriles via palladium-catalyzed decarboxylative coupling, a method suitable for producing compounds structurally related to this compound.

Organometallic reagents, such as butyllithium (B86547) (BuLi), are potent nucleophiles that readily react with the electrophilic carbon of the nitrile group. In the case of this compound, the addition of butyllithium across the carbon-nitrogen triple bond results in the formation of a lithium imine intermediate. This intermediate is stable under anhydrous conditions but is readily hydrolyzed upon aqueous workup to yield a ketone. This two-step sequence provides an effective method for C-C bond formation, converting the nitrile into a carbonyl compound and attaching the butyl group to the carbon that was formerly part of the nitrile.

Functional Group Interconversions and Derivatization

The nitrile functionality in this compound is a versatile handle for conversion into other important chemical groups, enabling the synthesis of a range of derivatives.

Trifluoromethylated compounds are of significant interest in medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group to this compound can be achieved via nucleophilic trifluoromethylation. This involves the reaction of a CF₃ nucleophile with the electrophilic carbon of the nitrile. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used source for the trifluoromethyl anion equivalent. sigmaaldrich.comwikipedia.org

The reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which activates the TMSCF₃ to generate the nucleophilic trifluoromethyl species. sigmaaldrich.com This species then adds to the nitrile, forming a trifluoromethylated imine anion intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding α-trifluoromethyl ketone. This transformation is a powerful method for accessing fluorine-containing molecules from nitrile precursors. researchgate.netnih.gov

Table 2: Reagents for Nucleophilic Trifluoromethylation of Nitriles

| Reagent System | Role | Typical Product (after hydrolysis) |

|---|---|---|

| TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic CF₃ source | α-Trifluoromethyl Ketone |

| TBAF (or other fluoride source) | Initiator/Catalyst | - |

| HCF₃ (Fluoroform) / KHMDS | Alternative CF₃ source | α-Trifluoromethyl Ketone |

This table summarizes common reagent systems used for the nucleophilic trifluoromethylation of nitriles and related compounds. sigmaaldrich.comnih.govbeilstein-journals.org

The hydrolysis of the nitrile group is a fundamental transformation that converts this compound into 2-methyl-2-(o-tolyl)propanoic acid. This reaction can be carried out under either acidic or basic conditions. libretexts.org

In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with an aqueous mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, followed by attack of water, ultimately leading to the formation of the carboxylic acid and an ammonium salt. libretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH). libretexts.org This process initially yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org For nitriles with low water solubility, the use of an organic-soluble strong acid catalyst can improve reaction rates. google.com

Conversion to Amide Structures

The transformation of nitriles to amides is a fundamental reaction in organic synthesis, typically achieved through controlled hydrolysis. For this compound, this conversion to 2-Methyl-2-(o-tolyl)propanamide can be accomplished under both acidic and basic conditions, although careful control of reaction parameters is crucial to prevent further hydrolysis to the corresponding carboxylic acid. commonorganicchemistry.comchemistrysteps.comchemguide.co.uk

Under basic conditions, the reaction is typically performed by heating the nitrile with an aqueous solution of a base such as sodium hydroxide. commonorganicchemistry.comchemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by protonation to yield the amide. Mild heating and careful monitoring of the reaction progress are essential to favor the formation of the amide and minimize the production of 2-methyl-2-(o-tolyl)propanoic acid. commonorganicchemistry.com

Alternatively, acidic hydrolysis offers another route to the amide. This method generally involves heating the nitrile with a dilute mineral acid like hydrochloric acid. chemguide.co.uk The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. The intermediate imidic acid then tautomerizes to the more stable amide. Milder conditions, such as using hydrochloric acid at a controlled temperature, are often employed to selectively yield the amide. chemistrysteps.com The existence of 2-Amino-2-methyl-N-(o-tolyl)propanamide hydrochloride suggests that the amide can be synthesized and isolated, though specific synthetic details from the nitrile are not widely documented. bldpharm.com

| Reagent/Condition | Product | Notes |

| NaOH (aq), heat | 2-Methyl-2-(o-tolyl)propanamide | Requires careful monitoring to prevent over-hydrolysis. commonorganicchemistry.comchemguide.co.uk |

| HCl (aq), heat | 2-Methyl-2-(o-tolyl)propanamide | Milder conditions can favor amide formation. chemistrysteps.comchemguide.co.uk |

Cyclization Reactions for Heterocyclic Scaffolds

The strategic placement of the nitrile and the benzylic methyl group in this compound provides a foundation for its use in constructing more complex molecular architectures, particularly heterocyclic scaffolds which are of significant interest in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. Their synthesis often involves the cyclocondensation of a 1,3-dielectrophilic species with a 5-aminopyrazole derivative. β-Ketonitriles are valuable 1,3-dielectrophilic synthons for this purpose.

While direct utilization of this compound in this synthesis is not explicitly detailed in the literature, a plausible pathway involves its conversion into a β-ketonitrile intermediate. This can be achieved through a Claisen condensation reaction. openstax.orglibretexts.org Specifically, the reaction of this compound with an ester, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide, would generate the corresponding β-ketonitrile: 3-oxo-2-methyl-2-(o-tolyl)butanenitrile. The mechanism involves the deprotonation of the α-carbon of the ester to form an enolate, which then acts as a nucleophile, attacking the nitrile carbon.

This newly formed β-ketonitrile, 3-oxo-2-methyl-2-(o-tolyl)butanenitrile , possesses the required 1,3-dielectrophilic character for the subsequent cyclization. The reaction of this intermediate with a 5-aminopyrazole would proceed via an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the nitrile carbon, leading to the formation of the pyrimidine (B1678525) ring after dehydration. This sequence ultimately yields a substituted pyrazolo[1,5-a]pyrimidine. The specific substituents on the final heterocyclic scaffold would depend on the nature of the 5-aminopyrazole used in the reaction.

| Reactant 1 | Reactant 2 | Base | Intermediate |

| This compound | Ethyl acetate | Sodium ethoxide | 3-oxo-2-methyl-2-(o-tolyl)butanenitrile |

| Intermediate | Reactant | Product |

| 3-oxo-2-methyl-2-(o-tolyl)butanenitrile | 5-Aminopyrazole | 7-Methyl-5-(o-tolyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-6-imine (after dehydration) |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 2 O Tolyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Methyl-2-(o-tolyl)propanenitrile is anticipated to display distinct signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons attached to the aromatic ring, and the geminal methyl protons of the propanenitrile moiety. Due to the ortho-substitution on the tolyl group, the aromatic protons are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The methyl group attached to the aromatic ring would likely present as a singlet at approximately δ 2.3-2.5 ppm. The two equivalent methyl groups on the propanenitrile backbone are expected to produce a sharp singlet further upfield, likely in the range of δ 1.5-1.7 ppm, due to the absence of adjacent protons for coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (o-tolyl) | 7.0 - 7.5 | Multiplet | 4H |

| Ar-CH₃ | 2.3 - 2.5 | Singlet | 3H |

| C(CH₃)₂ | 1.5 - 1.7 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the quaternary carbons, the aromatic carbons, the methyl carbons, and the nitrile carbon. The nitrile carbon (C≡N) is characteristically found in the downfield region, typically around δ 120-125 ppm. The aromatic carbons of the o-tolyl group would resonate in the δ 125-140 ppm range, with the quaternary aromatic carbon to which the propanenitrile group is attached appearing at the lower field end of this range. The quaternary carbon of the isobutyronitrile (B166230) moiety is expected around δ 35-45 ppm. The carbon of the methyl group attached to the aromatic ring would likely appear around δ 20-22 ppm, while the two equivalent methyl carbons of the propanenitrile group would give a signal in the δ 25-30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | 120 - 125 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic CH | 125 - 135 |

| C (CH₃)₂ | 35 - 45 |

| C(C H₃)₂ | 25 - 30 |

| Ar-CH₃ | 20 - 22 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₁H₁₃N), the calculated exact mass is 159.1048 g/mol . An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) very close to this theoretical value, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts. In the case of this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 160.1126, corresponding to the [M+H]⁺ ion. Fragmentation of this ion in the mass spectrometer (MS/MS) would likely involve the loss of small neutral molecules. A primary fragmentation pathway could be the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation, or the loss of hydrogen cyanide (HCN).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the aromatic ring. A sharp and strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl groups would be observed just below 3000 cm⁻¹, in the 2850-2990 cm⁻¹ region. Bending vibrations for the aromatic ring and methyl groups would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2220 - 2260 | Sharp, Strong |

| Aromatic | C-H stretch | 3010 - 3100 | Medium |

| Aliphatic | C-H stretch | 2850 - 2990 | Medium to Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |

| Methyl | C-H bend | 1370 - 1450 | Medium |

X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Analysis (on related compounds and analogues)

The foundational analogue, phenylacetonitrile (B145931), has been studied, and its crystal structure data is accessible through the Cambridge Crystallographic Data Centre (CCDC). nih.gov This data provides a baseline for understanding the fundamental geometry of the cyanomethylphenyl group.

More complex nitrile-containing structures have also been elucidated, offering a view into how substitutions affect the crystal packing and molecular conformation. For instance, in a study involving the Michael addition of phenylacetonitrile, the crystal structures of two resulting diphenylpentanedinitrile derivatives were determined by single-crystal X-ray diffraction. researchgate.net The reaction yielded two distinct crystalline products whose structural parameters were resolved. researchgate.net

The crystallographic data for these related nitrile compounds demonstrate the utility of XRD in confirming molecular structures and understanding intermolecular interactions in the solid state. researchgate.net Analysis of such structures reveals how molecules pack in a crystal lattice and can highlight non-covalent interactions that influence the material's bulk properties. For a sterically hindered molecule like this compound, the conformation of the o-tolyl group relative to the quaternary carbon would be a key feature revealed by a crystal structure analysis.

Table 1: Crystallographic Data for Phenylacetonitrile Michael Addition Products

| Parameter | Crystal I | Crystal II |

| Compound Name | 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile | 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile |

| Molecular Formula | C29H22N2 | C37H31N3 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/c |

| a (Å) | 16.8589(5) | 10.8597(4) |

| b (Å) | 6.68223(17) | 24.7533(10) |

| c (Å) | 19.8289(7) | 9.7832(4) |

| **β (°) ** | 111.133(4) | 91.297(3) |

| Z (molecules/cell) | 4 | 4 |

| Data sourced from a study on Michael addition products of phenylacetonitrile. researchgate.net |

Other Mechanistic Spectroscopic Techniques (e.g., UV-Vis for reaction monitoring)

Beyond structural elucidation, spectroscopic techniques are vital for monitoring the progress and kinetics of chemical reactions. Ultraviolet-Visible (UV-Vis) spectroscopy is a particularly accessible and effective method for real-time reaction monitoring, provided that the reactants, intermediates, or products have distinct chromophores that absorb light in the UV or visible range. researchgate.net The principle relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com

The kinetics of a reaction can be determined by tracking the change in absorbance at a specific wavelength over time. thermofisher.com This approach is widely used for various reaction types, including hydrolysis, where the electronic environment of a chromophore changes as the reaction proceeds. nih.govoarjpublication.combu.edu

In the context of nitriles, UV-Vis spectroscopy can be employed to monitor reactions such as their formation or hydrolysis. For example, the hydrolysis of a nitrile like this compound to its corresponding carboxylic acid would alter the electronic structure of the molecule, likely causing a shift in the absorption spectrum of the tolyl group. By monitoring the decrease in absorbance of the reactant or the increase in absorbance of the product, a rate law can be determined. thermofisher.com This technique has been successfully applied to monitor the enzymatic hydrolysis of various nitriles, including arylacetonitriles, by nitrilase enzymes. ebi.ac.uk

Another important reaction of nitriles is their addition reaction with Grignard reagents to form ketones after hydrolysis. libretexts.orgmasterorganicchemistry.com The progress of such a reaction could potentially be monitored using UV-Vis spectroscopy by observing the disappearance of the nitrile's characteristic absorbance or the appearance of an intermediate imine's or final ketone's absorbance band. The feasibility depends on whether these species have unique and measurable absorption wavelengths.

Table 2: Illustrative Use of UV-Vis Spectroscopy for Reaction Monitoring

| Time (minutes) | Reactant Absorbance (at λ_max_R) | Product Absorbance (at λ_max_P) |

| 0 | 1.000 | 0.000 |

| 10 | 0.750 | 0.250 |

| 20 | 0.563 | 0.437 |

| 30 | 0.422 | 0.578 |

| 60 | 0.178 | 0.822 |

| 120 | 0.032 | 0.968 |

| This table provides a hypothetical example of data collected during a reaction where a reactant is converted to a product, each with a unique maximum absorbance wavelength (λ_max). Plotting this data allows for the determination of the reaction order and rate constant. thermofisher.com |

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 2-Methyl-2-(o-tolyl)propanenitrile, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be used to optimize the molecule's three-dimensional structure. researchgate.net This process minimizes the molecule's energy to find its most stable conformation.

The optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-C bond lengths within the tolyl ring to be characteristic of an aromatic system. The geometry around the quaternary carbon atom, bonded to the tolyl group, two methyl groups, and the nitrile group, would be predicted to be tetrahedral. The nitrile group (C≡N) itself would exhibit a linear geometry.

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| Aromatic C-C Bond Length | ~ 1.39 Å |

| C-C Single Bond Length | ~ 1.54 Å |

| C≡N Triple Bond Length | ~ 1.15 Å |

| Aromatic C-H Bond Length | ~ 1.08 Å |

| C-C-C Bond Angle (in ring) | ~ 120° |

| H-C-H Bond Angle (methyl) | ~ 109.5° |

Analysis of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating the pathways of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. A computational study on the reaction mechanism of 2,2-azobis(isobutyronitrile) (AIBN), which shares the 2-methylpropanenitrile core, reveals the complexity of radical-initiated reactions. rsc.org Such studies employ DFT to map out the potential energy surface of a reaction, locating the high-energy transition state structures that represent the barrier to reaction.

For this compound, potential reactions could include nucleophilic attack at the nitrile carbon or radical reactions at the benzylic position. A theoretical investigation of such a reaction would involve locating the transition state structure and calculating its energy. For example, in a hypothetical SN2 reaction, the transition state would feature an elongated bond to the leaving group and a partially formed bond to the incoming nucleophile. The geometry and energy of this transition state would determine the feasibility and rate of the reaction. While specific mechanistic studies on this compound are not published, research on related nitroso compounds reacting with formaldehyde (B43269) has demonstrated the power of DFT in distinguishing between concerted and stepwise mechanisms by comparing the activation barriers of the respective transition states. researchgate.net

Thermodynamic and Kinetic Parameters of Reactions

DFT calculations can provide valuable thermodynamic and kinetic data for chemical reactions. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the optimized structures of reactants and products. researchgate.net These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Kinetic parameters, most notably the activation energy (Ea), are determined from the energy difference between the reactants and the transition state. peerj.com A lower activation energy corresponds to a faster reaction rate. For instance, a computational study on the cycloaddition of aziridine (B145994) with CO2 demonstrated how catalysts lower the activation energy barrier, thereby increasing the reaction rate. researchgate.net

For a hypothetical reaction involving this compound, computational methods could predict these parameters. For example, in a study of the oxidation of 2-methoxyethanol, DFT was used to calculate the energy barriers for hydrogen abstraction from different sites, revealing the kinetic favorability of certain pathways. researchgate.net Similar analyses could be applied to understand the reactivity of different positions within the this compound molecule.

Table 2: Representative Thermodynamic and Kinetic Parameters Obtainable from DFT Calculations

| Parameter | Description |

| ΔH | Enthalpy of reaction |

| ΔS | Entropy of reaction |

| ΔG | Gibbs free energy of reaction |

| Ea | Activation energy |

Molecular Orbital Theory and Charge Distribution Analysis (e.g., Natural Bond Orbital Analysis)

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule beyond simple Lewis structures. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the "frontier orbitals" involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wavefunctions from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs. acadpubl.eu NBO analysis for this compound would provide insights into the charge distribution across the molecule. It would quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites. For example, the nitrogen atom of the nitrile group would be expected to have a significant negative charge, while the carbon of the nitrile group would be positively charged. A study on a substituted imidazole (B134444) derivative demonstrated how NBO analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. acadpubl.eu

Prediction and Validation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental spectra for structure validation. nih.gov For this compound, one could computationally predict its 1H and 13C NMR spectra. The gauge-including atomic orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govrsc.org The predicted shifts can be invaluable in assigning peaks in an experimental spectrum, especially for complex molecules. Studies have shown that DFT-calculated NMR shifts, when properly scaled, can achieve high accuracy. capes.gov.br

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. researchgate.net These calculated frequencies, after scaling to account for systematic errors in the computational method, can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the various C-H and C-C vibrations of the aromatic ring and methyl groups.

Applications in Advanced Organic Synthesis

Strategic Building Block for Molecules with Quaternary Carbon Centers

The defining feature of 2-Methyl-2-(o-tolyl)propanenitrile is its quaternary carbon center—a carbon atom bonded to four other non-hydrogen atoms. This structural motif is a key component in many complex and biologically active molecules. The synthesis of molecules containing these centers is a significant challenge in organic chemistry. Compounds like this compound serve as pre-formed building blocks, simplifying the construction of these intricate structures. cancerquest.orgyoutube.com

For instance, the core structure of 2-methyl-2-arylpropanenitrile is utilized in the synthesis of advanced pharmaceutical intermediates. A notable example is the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, which is a key intermediate for certain quinoline-based kinase inhibitors. In this synthesis, the 2-methyl-2-arylpropanenitrile moiety provides the crucial quaternary carbon that is fundamental to the final molecule's three-dimensional structure.

Precursor for Agrochemicals and Related Industrial Compounds (e.g., Fungicides)

The aryl nitrile class of compounds has been explored for its utility in the agrochemical sector. While a direct line from this compound to a commercialized fungicide was not identified in the surveyed literature, patents reveal the exploration of related tolyl derivatives for fungicidal applications. For example, a patent discloses fungicidal compositions containing substituted tolyl derivatives for the control of plant diseases caused by fungal pathogens. google.com Another patent describes compositions containing 6-(poly-substituted aryl)-4-aminopicolinates for use as herbicides, demonstrating the broad utility of substituted aryl compounds in agriculture. google.com

Furthermore, the development of fungicidal compounds often involves the screening of diverse chemical libraries. Aryl-substituted carbonitriles have shown promise in this area. Research into the fungistatic activity of various aryl-substituted naphthalene- and indene-2-carbonitriles indicates that the aryl nitrile scaffold can be effective against several phytopathogenic fungi.

Development of Novel Synthetic Reagents and Methodologies

The synthesis of 2-aryl propionitrile (B127096) compounds, including this compound, has been the subject of methodological development to improve efficiency and safety. These compounds are valuable precursors that can be converted into other functional groups like carboxylic acids or amines. google.com For example, a patented method describes the preparation of 2-aryl propionitrile compounds by reacting substituted phenylacetonitrile (B145931) with dimethyl carbonate in the presence of an ionic liquid as a green catalyst. This approach avoids the use of toxic and hazardous reagents traditionally used for methylation. google.com

Another synthetic advancement involves the preparation of 2-methyl-1-substituted phenyl-2-propanamine compounds, which are important for certain bronchodilators. The synthesis starts with a substituted benzyl (B1604629) chloride and isobutyronitrile (B166230) to generate a 2-methyl-2-aryl-butyronitrile intermediate, showcasing the role of this class of molecules in creating complex pharmaceutical agents.

The table below summarizes a selection of synthetic methodologies developed for related aryl propionitrile compounds.

Methodologies for Synthesis of Aryl Propionitrile Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|---|

| Ionic Liquid Catalyzed Methylation | Substituted Phenylacetonitrile | Dimethyl Carbonate, Ionic Liquid (e.g., [Bmim]OAc) | 2-Aryl Propionitrile | google.com |

| Isomerization of Alkene-Nitrile Mix | 2-Methyl-3-butenenitrile, 3-Pentenenitrile | Calcic Mineral Alkali (e.g., CaO) | 2-Methyl-2-butenenitrile | google.com |

Exploration in Stereoselective Synthesis

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. masterorganicchemistry.com The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. However, it can be used as a prochiral substrate in reactions designed to create new chiral centers in a controlled manner.

While specific examples of stereoselective reactions starting directly with this compound are not widely documented in the reviewed literature, the broader field of asymmetric synthesis of molecules with quaternary stereocenters is an active area of research. Methodologies such as asymmetric Michael-alkylation reactions catalyzed by chiral cobalt complexes have been developed to create spiro-cyclopropane-oxindoles, demonstrating the advanced strategies used to control stereochemistry. The principles from these advanced methods could potentially be applied to prochiral substrates like this compound to generate optically active products, although specific research in this area has yet to be published.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 2-arylpropanenitriles, including 2-Methyl-2-(o-tolyl)propanenitrile, is a focal point for the development of advanced catalytic systems. The goal is to move beyond classical methods that may require harsh conditions or generate significant waste. Research is now directed towards catalysts that offer high yields, mild reaction conditions, and greater functional group tolerance.

A promising area is the use of earth-abundant and non-toxic metals. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for the arylation of α-bromonitriles with various arylboronic acids under mild conditions, a method that tolerates β-hydrogens rsc.org. Iron catalysis is also emerging as a powerful tool; an iron-catalyzed hydroboration method has been developed for the reduction of nitriles to amines, proceeding with good yields under ambient conditions nih.gov. Another innovative approach involves indium-trichloride (InCl₃) as a water-resistant catalyst for transnitrilation, converting carboxylic acids to nitriles using acetonitrile (B52724) as both the solvent and reactant acs.org.

"Green" chemistry principles are also influencing catalyst design. The use of ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]OAc), as recyclable catalysts in the synthesis of 2-arylpropionitrile compounds represents a significant step forward. google.com These systems avoid toxic reagents and can lead to high yields and selectivity under relatively mild conditions google.com. Furthermore, recent developments in catalysis for other chemical transformations, such as the use of zirconium combined with silicon nitride to enhance propane-to-propylene conversion at lower temperatures, highlight a broader trend toward energy-efficient catalytic processes that could be adapted for nitrile synthesis. azom.com

Table 1: Emerging Catalytic Systems for Aryl Nitrile Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Nickel Catalyst | Cross-coupling of α-bromonitriles and arylboronic acids | Mild conditions, tolerance of β-hydrogens | rsc.org |

| Iron Catalyst | Nitrile Hydroboration | Ambient conditions, good yield | nih.gov |

| Indium Trichloride (InCl₃) | Transnitrilation from carboxylic acids | Water-resistant catalyst, quantitative conversion | acs.org |

| Ionic Liquids (e.g., [Bmim]OAc) | Alkylation of phenylacetonitriles | Green catalyst, high yield and selectivity, mild conditions | google.com |

| Zirconium/Silicon Nitride | Alkane Dehydrogenation (by analogy) | Energy-efficient, lower temperature | azom.com |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is a major frontier in chemistry, as the physiological activity of chiral compounds often resides in only one enantiomer. mdpi.com Developing asymmetric routes to chiral derivatives of this compound, where the central quaternary carbon is a stereocenter, is a significant and challenging goal.

Current research in asymmetric synthesis offers several powerful strategies. Organocatalysis, which uses small organic molecules as catalysts, has been successfully employed in the asymmetric synthesis of 2-arylethylamines and other complex structures. mdpi.com For example, chiral phosphoric acid catalysts have been used to induce asymmetry in Pictet-Spengler reactions mdpi.com. Another strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction before being cleaved. rsc.org

More recently, the field has seen the rise of chiral-at-metal complexes, where the chirality is centered on the metal atom of the catalyst itself. A chiral-at-metal Rh(III) complex, for instance, has been used to catalyze the asymmetric cyclopropanation of vinyl sulfoxonium ylides, yielding chiral cyclopropanes with high stereoselectivity. nih.gov Similarly, chiral oxazaborolidinium ion catalysts have proven effective in the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans, creating two consecutive stereocenters, including a quaternary carbon nih.gov. These advanced catalytic approaches could be adapted to achieve the asymmetric synthesis of this compound derivatives.

Table 2: Strategies for Asymmetric Synthesis of Related Chiral Compounds

| Strategy | Catalyst/Method | Target Compound Class | Key Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | 2-Arylethylamines | High enantiomeric excess (ee) | mdpi.com |

| Chiral Auxiliary | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Chiral Cyclopropane-carboxaldehydes | >95% ee | rsc.org |

| Lewis Acid Catalysis | Chiral Oxazaborolidinium Ion | 2-Aryl-2,3-dihydrobenzofurans | Excellent stereoselectivity (>99% ee) | nih.gov |

| Chiral-at-Metal Catalysis | Chiral Rh(III) Complex | Chiral Cyclopropanes | Good functional group tolerance, mild conditions | nih.gov |

Advanced Computational Studies for Predictive Synthesis and Mechanism Elucidation

Computational chemistry has become an indispensable partner to experimental synthesis. Using tools like Density Functional Theory (DFT), researchers can model reaction pathways, predict the stability of intermediates, and elucidate complex reaction mechanisms. This predictive power helps in optimizing reaction conditions and designing more effective catalysts.

For nitrile synthesis, computational studies have provided crucial insights. For example, a combined experimental and computational study of the indium-catalyzed transnitrilation reaction validated a proposed mechanism involving an imide intermediate, contrary to the previously assumed amide pathway. acs.org In the study of iron-catalyzed nitrile hydroboration, computational analysis was key to understanding the kinetics and determining that C-H bond reductive elimination, not B-H bond activation, is the rate-determining step. nih.gov DFT calculations have also been instrumental in understanding the role of chloride anions in activating carbon disulfide for insertion into nitrones, a novel reaction for thioamide synthesis acs.org. The synergy between computational and experimental work is also evident in investigations of nitrile-alkyne cross-metathesis sfasu.edu. Applying these advanced computational models to the synthesis of this compound could accelerate the discovery of optimal synthetic routes and novel catalytic systems.

Expansion of Synthetic Utility in Non-Pharmaceutical Materials and Fine Chemicals

While many aryl nitriles are intermediates in pharmaceutical synthesis, their utility is not limited to this area. A significant emerging trend is the application of such building blocks in materials science and the synthesis of other fine chemicals. The unique electronic and structural properties imparted by the aryl and nitrile groups can be exploited to create novel materials with tailored functionalities.

There is growing interest in using nitrile-containing compounds for the synthesis of advanced polymers. For example, polytriarylamines (PTAAs), which are valuable as semiconductors in organic field-effect transistors (OFETs), can be synthesized via palladium-mediated coupling reactions. researchgate.net The incorporation of a building block like this compound could be explored to fine-tune the properties of such polymers. Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful method for rapidly building molecular complexity from simple starting materials, opening avenues for creating diverse libraries of compounds for materials discovery. rsc.orgresearchgate.net The development of polymers with specific properties, such as thermal stability and biodegradability, is a high-priority research area where novel monomers are needed. mdpi.com Furthermore, the nitrile group itself is a versatile functional handle that can be transformed into other groups, making this compound a potentially valuable intermediate for a wide range of fine chemicals beyond the pharmaceutical industry.

Q & A

Q. Key Considerations :

- Steric hindrance from the ortho-methyl group may reduce reaction efficiency compared to para-substituted analogs.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- 1H NMR (CDCl3, 400 MHz):

- δ 7.20–7.35 (m, 4H, aromatic H)

- δ 2.40 (s, 3H, o-tolyl CH3)

- δ 1.75 (s, 6H, C(CH3)2) .

- 13C NMR :

- δ 120.1 (C≡N)

- δ 135.5–125.0 (aromatic carbons)

- δ 40.2 (C(CH3)2) .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

Validation : Compare spectral data with structurally similar compounds (e.g., 2-methyl-2-(3-trifluoromethylphenyl)propanenitrile) to confirm assignments .

Advanced: How does the ortho-methyl substituent influence reactivity compared to para-substituted analogs?

Structure-Activity Relationship (SAR) Analysis:

Q. Mechanistic Insight :

- The ortho-methyl group increases steric bulk, limiting access to the nitrile group in reactions (e.g., nucleophilic additions).

- Electronic effects are less pronounced than para-nitro analogs, as the methyl group is weakly electron-donating .

Advanced: What computational strategies predict interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., LRRK2 kinase, a target for para-substituted nitriles ).

- Focus on steric compatibility with the ortho-methyl group in the active site.

- MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding affinity over time.

- QSAR Modeling : Compare with datasets from analogs (e.g., 2-methyl-2-(4-nitrophenyl)propanenitrile) to predict cytotoxicity or enzyme inhibition .

Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition screens).

Basic: What safety precautions are recommended for handling this compound?

Q. Guidelines Based on Structural Analogs :

- Toxicity : Nitriles may release cyanide metabolites; use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium hypochlorite (bleach) and absorb with inert material .

Advanced: How can regioselectivity challenges in alkylation reactions be resolved?

Methodological Answer:

- Base Selection : Use non-nucleophilic bases (e.g., NaH) to minimize side reactions .

- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction homogeneity and yield.

- Temperature Control : Slow addition of MeI at 0°C reduces undesired di-alkylation .

Q. Case Study :

- For 2-methyl-2-(3-CF3-phenyl)propanenitrile, optimized conditions (NaH/THF/0°C) achieved 85% mono-alkylation yield .

Advanced: How to address contradictory data in reaction yields for nitrile alkylation?

Q. Analysis Framework :

Variable Screening : Identify critical factors (base strength, solvent polarity, temperature) using DOE (Design of Experiments).

Case Comparison :

- : NaOH in CH2Cl2 gave 70% yield for para-nitro analog.

- : NaH in THF gave higher yields (75–85%) for meta-CF3 analog.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.